molecular formula C6H8N2O3 B1275295 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 33548-32-2

1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B1275295
CAS RN: 33548-32-2
M. Wt: 156.14 g/mol
InChI Key: QAMPBVPSOZEYTC-UHFFFAOYSA-N
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Description

The compound "1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid" is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The compound has a ketone group (oxo-) at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyridazine ring.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been explored in several studies. A versatile synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters was achieved through a multi-component reaction (MCR) involving aldehydes, amines, and isocyano-acrylic acid methyl ester . Another study reported the synthesis of pyrazole derivatives, which were then reacted with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate to form novel heterocyclic systems . These methods highlight the potential pathways that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences the electronic distribution and reactivity of the compound. The methyl and carboxylic acid substituents are expected to impact the compound's tautomeric forms and intermolecular interactions . The stereochemistry of the substituents can also play a crucial role in the compound's biological activity and synthesis .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions. For instance, the reaction of methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate with trimethylenemethane led to the formation of pyrazole derivatives . The reactivity of the carboxylic acid group also allows for further functionalization and the formation of different esters and amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, lipophilicity, and crystallization behavior, are influenced by the nature of their substituents. Methylation has been shown to affect the lipophilicity and intermolecular interactions of pyridazine carboxylic acids, with methylated derivatives exhibiting increased lipophilicity and forming specific hydrogen bond patterns . The presence of a carboxylic acid group also contributes to the compound's acidity and potential for salt formation.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in a novel synthesis process, demonstrating its versatility in organic chemistry. A three-component, one-pot condensation method was developed, showcasing the compound's potential in multi-component reaction (MCR) chemistry (Illgen et al., 2004).
  • Research has also focused on synthesizing related compounds, like methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, further expanding the scope of applications in synthetic organic chemistry (Gein et al., 2009).

Molecular Structure and Intermolecular Interactions

  • Studies on the molecular structure and intermolecular interactions of methylated derivatives of 6-hydroxypyridazine-3-carboxylic acid and its analogs have provided insights into the effects of methylation on these properties. This research is crucial for understanding how chemical modifications influence molecular behavior (Katrusiak et al., 2011).

Potential in Drug Development

  • Some derivatives of pyridazine-3-carboxylic acid have shown promising results as potential antibacterial agents. This indicates potential pharmaceutical applications of the compound in developing new antimicrobial drugs (Nagawade et al., 2005).
  • Additionally, certain derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in cancer research and therapy (Mojahidi et al., 2010).

Advanced Organic Synthesis Techniques

  • The compound has been employed in advanced organic synthesis techniques, such as in the efficient formation of peptides containing N2-acyl piperazic acids, highlighting its role in the development of novel synthetic methodologies (Handy et al., 2014).

properties

IUPAC Name

1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMPBVPSOZEYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406098
Record name 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

CAS RN

33548-32-2
Record name 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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